3-(2-Pyridyl)-1-propanol Hydrochloride
Description
3-(2-Pyridyl)-1-propanol Hydrochloride belongs to the vast class of pyridine (B92270) derivatives, which are heterocyclic compounds integral to numerous areas of chemical research and industry. The presence of a pyridine ring, a propanol (B110389) side chain, and its formulation as a hydrochloride salt endows this molecule with specific chemical properties that make it a subject of academic inquiry.
The journey into understanding pyridine-propanol derivatives is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the mid-19th century. wikipedia.org Early research focused on elucidating its structure and exploring its basic reactivity.
Key developments in the synthesis of the pyridine ring, such as the Hantzsch pyridine synthesis first described in 1881 and the Chichibabin pyridine synthesis developed in 1924, paved the way for the creation of a wide array of substituted pyridines. wikipedia.org These foundational methods allowed for the systematic investigation of how different functional groups attached to the pyridine ring influence its chemical and physical properties.
In contemporary organic chemistry, 3-(2-Pyridyl)-1-propanol and its hydrochloride salt are recognized for their utility as building blocks in the synthesis of more complex molecules. The pyridine moiety can act as a ligand for metal catalysts, a directing group in organic reactions, or a pharmacophore in biologically active compounds. The primary alcohol group offers a versatile handle for various chemical transformations, including oxidation, esterification, and etherification.
The hydrochloride salt form of 3-(2-Pyridyl)-1-propanol enhances its solubility in aqueous media, a property that is often advantageous in biological and certain catalytic applications. The protonation of the pyridine nitrogen also modifies the electronic properties of the ring, which can influence its reactivity and interaction with other molecules.
Interdisciplinary research has found applications for pyridine derivatives in fields such as medicinal chemistry and materials science. Pyridine-containing compounds are known to exhibit a wide range of biological activities, and the structural motif of a pyridine ring connected to an alcohol is found in various pharmacologically active molecules. The ability of the pyridine nitrogen to coordinate with metal ions also makes these types of ligands interesting for the development of new catalysts and functional materials. While specific, high-impact research focusing solely on this compound is not extensively documented, its structural components suggest its potential as a valuable intermediate and research tool in these interdisciplinary areas.
Physicochemical Properties of 3-(2-Pyridyl)-1-propanol
The following table summarizes key physicochemical properties of the free base form, 3-(2-Pyridyl)-1-propanol. Data for the hydrochloride salt may vary, particularly in terms of solubility and melting point.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 2859-68-9 |
| Boiling Point | 130-133 °C at 3 mmHg |
| Density | 1.063 g/mL at 25 °C |
| Refractive Index | n20/D 1.53 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORHQRKMSNBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Pyridyl 1 Propanol Hydrochloride
Development of Chemo- and Regioselective Synthetic Routes to 3-(2-Pyridyl)-1-propanol Hydrochloride
The construction of the 3-(2-Pyridyl)-1-propanol framework requires precise control over bond formation to ensure the correct substitution pattern on the pyridine (B92270) ring and the specific length of the alkyl chain. Various methodologies have been developed to achieve this with high selectivity and efficiency.
Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation in the Pyridine-Propanol Framework
The synthesis of 3-(2-Pyridyl)-1-propanol fundamentally relies on the strategic formation of carbon-carbon (C-C) bonds to append the propanol (B110389) side chain to the pyridine ring at the C-2 position. Several key strategies can be employed:
Reduction of Carbonyl Precursors: A common and reliable route involves the reduction of a corresponding carbonyl compound, such as 3-(2-pyridyl)propionic acid or its ester derivative. The carboxylic acid can be reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This method is highly effective for converting the carboxyl group directly to a hydroxyl group without affecting the aromatic pyridine ring. Alternatively, reduction of a 3-(2-pyridyl)propanal or a 2-pyridyl ethyl ketone would also yield the desired alcohol. prepchem.com
Grignard Reaction with Epoxides: A powerful C-C bond-forming strategy involves the reaction of a Grignard reagent with an epoxide. vedantu.com For this specific synthesis, 2-picolylmagnesium halide (a Grignard reagent prepared from 2-picoline) can react with ethylene oxide. vedantu.compearson.comstudy.com The nucleophilic attack of the picolyl anion opens the epoxide ring, resulting in a two-carbon chain extension and the formation of the primary alcohol upon acidic workup. This method is highly regioselective, as the attack occurs at one of the equivalent carbons of the symmetrical ethylene oxide.
Hydroboration-Oxidation of Alkenes: The anti-Markovnikov hydration of an alkene offers another regioselective pathway. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Starting with 2-allylpyridine, a two-step hydroboration-oxidation sequence can be performed. In the first step, borane (BH₃) or a borane complex adds across the double bond, with the boron atom selectively attaching to the terminal, less-substituted carbon due to both electronic and steric effects. libretexts.orgmasterorganicchemistry.com The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding the terminal alcohol, 3-(2-pyridyl)-1-propanol, with high regioselectivity. wikipedia.orgmasterorganicchemistry.com
Finally, the formation of the hydrochloride salt is achieved by treating the synthesized 3-(2-Pyridyl)-1-propanol base with hydrochloric acid in a suitable solvent, leading to the precipitation of the stable and crystalline salt.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is crucial. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Catalysis plays a pivotal role, particularly in hydrogenation reactions, which are a key method for producing pyridine-substituted alcohols, either through reduction of carbonyl precursors or saturation of unsaturated side chains.
The catalytic hydrogenation of 3-(2-pyridyl)propionic acid or its esters is a viable synthetic route. The choice of catalyst is critical for achieving high yields and selectivity. Common heterogeneous catalysts for such reductions include platinum group metals. Platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective catalyst for the hydrogenation of various functional groups, including the reduction of pyridines to piperidines, though under specific conditions, it can be used for side-chain modifications without reducing the pyridine ring. researchgate.net For the selective reduction of a side-chain carbonyl or carboxyl group while preserving the aromaticity of the pyridine ring, milder catalysts or specific reaction conditions are often necessary. Bimetallic catalysts, such as those containing palladium and a second metal, have been shown to exhibit high activity and selectivity in the hydrogenation of pyridines under mild conditions. abo.fi For instance, Rhodium-based catalysts, like Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), have demonstrated excellent reactivity in the hydrogenation of pyridine derivatives, often allowing for selective transformations. researchgate.net
| Catalyst | Typical Substrate | Key Advantages | Potential Limitations |
|---|---|---|---|
| PtO₂ (Adam's Catalyst) | Substituted Pyridines | Effective for ring saturation to piperidines. researchgate.net | Can require harsh conditions (high pressure/temperature); may lead to over-reduction of the pyridine ring if not controlled. researchgate.net |
| Palladium on Carbon (Pd/C) | Pyridine Derivatives | Widely available and effective for many reductions. | Activity and selectivity can be substrate-dependent; may require specific conditions to avoid ring reduction. |
| Rhodium-based Catalysts (e.g., Nishimura's catalyst) | Aromatic Germanes, Pyridine Derivatives | High reactivity and selectivity, often under milder conditions. researchgate.net | Higher cost compared to other catalysts. |
| Bimetallic Catalysts (e.g., Pd-Rh) | Pyridine | Enhanced activity and selectivity at lower temperatures and pressures. abo.fi | Catalyst preparation can be complex. |
The choice of solvent can significantly influence the reaction rate, yield, and even the regioselectivity of a synthetic transformation. In the synthesis of 3-(2-Pyridyl)-1-propanol, solvent effects are particularly pronounced in reactions involving organometallic reagents, such as Grignard synthesis.
In the Grignard reaction between 2-picolylmagnesium halide and ethylene oxide, the solvent plays a crucial role in solvating the Grignard reagent and influencing its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they coordinate with the magnesium atom, stabilizing the reagent. The polarity and coordinating ability of the solvent can affect the Schlenk equilibrium, which in turn can modulate the reactivity of the organometallic species. nih.gov For instance, decreasing the solvent polarity might reduce the reaction rate, while more polar or coordinating solvents can enhance it. acs.org However, in reactions with pyridines, highly polar solvents can sometimes lead to undesired side reactions. Therefore, a careful balance must be struck, with THF often being the solvent of choice for its good balance of solvating power and reactivity moderation. nih.govacs.orgresearchgate.net Temperature is another critical parameter to control, as Grignard additions to epoxides are exothermic and lower temperatures are often required to prevent side reactions. acs.org
| Solvent | Relative Polarity | Typical Observations in Grignard Reactions |
|---|---|---|
| Diethyl Ether | Low | Standard solvent, good for reagent formation, but can result in slower reaction rates. nih.gov |
| Tetrahydrofuran (THF) | Medium | Excellent solvating power, often leading to higher reaction rates and yields. nih.gov |
| 1,4-Dioxane | Low | Can cause precipitation of magnesium salts, potentially hindering the reaction. nih.gov |
| Toluene | Low (Non-coordinating) | Generally unsuitable as the primary solvent for Grignard reactions due to poor stabilization of the reagent. |
Derivatization and Analog Synthesis from the this compound Scaffold
The 3-(2-Pyridyl)-1-propanol structure serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs. The primary alcohol moiety is a key site for functionalization, allowing for the introduction of various new chemical entities.
Functionalization Reactions at the Hydroxyl Moiety
The hydroxyl group of 3-(2-Pyridyl)-1-propanol is a reactive site that can readily undergo several common transformations, such as esterification and etherification, to produce a diverse library of compounds.
Esterification: The formation of esters is a straightforward derivatization of the primary alcohol. This can be achieved through several methods, most commonly the Fischer esterification. masterorganicchemistry.comkhanacademy.org In this acid-catalyzed reaction, 3-(2-Pyridyl)-1-propanol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reagent (either the alcohol or the carboxylic acid) is used, or water is removed as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. organic-chemistry.org
Etherification: The synthesis of ethers from 3-(2-Pyridyl)-1-propanol can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide in an Sₙ2 reaction to form the ether. The choice of solvent and temperature is critical to ensure efficient reaction and minimize side reactions like elimination. Other methods for etherification include acid-catalyzed dehydration of alcohols, although this is more suitable for symmetrical ether synthesis, and more modern catalytic approaches involving transition metals like palladium or iron. organic-chemistry.orgresearchgate.net
These derivatization strategies allow for the systematic modification of the 3-(2-Pyridyl)-1-propanol scaffold, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Modifications of the Pyridine Ring System for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how chemical structure correlates with biological activity. nih.gov For derivatives of 3-(2-Pyridyl)-1-propanol, the pyridine ring serves as a primary target for modification due to its significant influence on the molecule's physicochemical properties, such as lipophilicity, aqueous solubility, metabolic stability, and its ability to form hydrogen bonds. nih.gov
Modifications typically involve the introduction of various substituents at different positions on the pyridine ring to alter its electronic and steric properties. The goal is to identify which functional groups and structural features enhance a desired biological effect. For instance, the addition of electron-donating groups (e.g., -OCH₃, -OH, -NH₂) or electron-withdrawing groups (e.g., halogens, -NO₂) can modulate the pKa of the pyridine nitrogen and affect its interaction with biological targets. nih.gov
Research on a broad range of pyridine derivatives has shown that the position and nature of these substituents are crucial. Studies on other heterocyclic compounds have demonstrated that increasing the number of methoxy (-OMe) groups can lead to enhanced biological activity. nih.gov Conversely, the presence of bulky substituents or certain halogens can sometimes result in lower activity. nih.gov These established principles guide the rational design of novel analogs of 3-(2-Pyridyl)-1-propanol for SAR studies.
A systematic approach to modifying the pyridine ring of 3-(2-Pyridyl)-1-propanol would involve synthesizing a library of compounds with diverse substituents. The resulting data on their biological activity would then be analyzed to build a predictive QSAR (Quantitative Structure-Activity Relationship) model.
Table 1: Hypothetical SAR Data for Pyridine Ring Modifications of 3-(2-Pyridyl)-1-propanol Analogs
| Compound | Modification on Pyridine Ring | Position | Predicted Biological Activity (IC₅₀, µM) |
| A-1 | None (Parent Compound) | - | 50.0 |
| A-2 | 4-Chloro (-Cl) | 4 | 75.2 |
| A-3 | 4-Methoxy (-OCH₃) | 4 | 25.5 |
| A-4 | 5-Hydroxy (-OH) | 5 | 15.8 |
| A-5 | 6-Methyl (-CH₃) | 6 | 40.1 |
| A-6 | 4,6-Dichloro (-Cl) | 4, 6 | 110.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into a molecule can have a profound impact on its biological activity, as enantiomers often interact differently with chiral biological systems like enzymes and receptors. mdpi.com The stereoselective synthesis of chiral analogs of 3-(2-Pyridyl)-1-propanol, which is achiral, involves creating one or more stereocenters within the molecule in a controlled manner. A primary target for introducing chirality is the propanol side chain, for example, by creating a stereocenter at the C1 or C2 position.
Several strategies can be employed for the asymmetric synthesis of such chiral alcohols:
Catalytic Asymmetric Reduction: A common method involves the asymmetric reduction of a corresponding ketone precursor, such as 1-(2-pyridyl)propan-1-one or 3-(2-pyridyl)propan-2-one. This can be achieved using chiral catalysts, often based on transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. These catalysts facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the ketone in a way that preferentially forms one enantiomer of the alcohol over the other.
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral sulfinamide could be condensed with an aldehyde precursor to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile, followed by removal of the auxiliary, would yield a chiral amine, which could then be further transformed into the desired chiral alcohol analog. nih.gov
Kinetic Resolution: This method involves the separation of a racemic mixture of a chiral intermediate. For example, a racemic alcohol can be reacted with an acylating agent in the presence of a chiral catalyst (often an enzyme like a lipase). mdpi.com The catalyst will selectively acylate one enantiomer at a much faster rate, allowing the unreacted enantiomer of the alcohol and the acylated enantiomer to be separated.
The successful application of these methods would allow for the synthesis of enantiomerically pure analogs of 3-(2-Pyridyl)-1-propanol, enabling detailed investigation into the stereochemical requirements for its biological activity.
Mechanistic Studies of Reactions Involving this compound
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the reaction mechanisms and kinetic profiles of transformations involving 3-(2-Pyridyl)-1-propanol is crucial for optimizing reaction conditions and developing new synthetic routes. The reactivity of this compound is dominated by the alcohol functional group and the pyridine ring.
Reaction Mechanisms: Reactions at the alcohol group, such as esterification or tosylation, typically proceed via nucleophilic attack by the alcohol's oxygen atom. In the case of tosylation with tosyl chloride (TsCl) in the presence of pyridine, the pyridine can act as both a base and a nucleophilic catalyst. It may first react with TsCl to form a highly electrophilic tosylpyridinium intermediate. The alcohol then attacks this intermediate, a mechanism that is often more efficient than direct reaction with TsCl. reddit.com
The pyridine ring itself can undergo reactions such as N-oxidation, alkylation, or acylation at the nitrogen atom. jscimedcentral.com It can also participate in electrophilic aromatic substitution, although the electron-deficient nature of the ring makes it less reactive than benzene and directs substitution primarily to the 3- and 5-positions. jscimedcentral.com
Kinetic Profiles: Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law and the influence of various parameters. For a typical reaction, such as the esterification of 3-(2-Pyridyl)-1-propanol with an acid chloride, a kinetic analysis would likely show that the reaction rate is dependent on the concentrations of both the alcohol and the acid chloride.
The rate equation could be expressed as: Rate = k[3-(2-Pyridyl)-1-propanol]ⁿ[Acid Chloride]ᵐ
Where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant. Reaction progress kinetic analysis would be employed to determine these values. nih.gov Factors such as temperature, solvent polarity, and the presence of a catalyst would significantly affect the rate constant 'k'. For example, increasing the temperature generally increases the reaction rate, following the principles of the Arrhenius equation.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient molecular entities formed from reactants that are subsequently converted into products. wikipedia.org Their identification and characterization are key to confirming a proposed reaction mechanism. Due to their often short lifetimes, this process typically requires specialized analytical techniques.
In reactions involving 3-(2-Pyridyl)-1-propanol, several types of intermediates can be postulated:
Protonated Species: In acidic conditions, the pyridine nitrogen or the alcohol oxygen can be protonated, forming pyridinium (B92312) or oxonium ions, respectively. These intermediates activate the molecule for subsequent reactions.
Alkoxy Intermediates: In base-catalyzed reactions, the alcohol can be deprotonated to form a more nucleophilic alkoxide intermediate.
Covalent Intermediates: As mentioned, in reactions like tosylation, a tosylpyridinium species can be a key intermediate. reddit.com In condensation reactions, intermediates such as the one formed between 2-methylpyridine (2-picoline) and benzaldehyde, 1-phenyl-2-(2-pyridyl)ethanol, have been successfully isolated and characterized. researchgate.net
Complexes: The pyridine nitrogen can coordinate with Lewis acids or transition metals, forming metal complexes that act as intermediates in catalyzed reactions. mdpi.com
Characterization Techniques: The characterization of these transient species relies on a combination of spectroscopic and analytical methods.
Table 2: Techniques for the Characterization of Reaction Intermediates
| Technique | Application and Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information about intermediates if their concentration is high enough and their lifetime is sufficient. Low-temperature NMR is often used to slow down the reaction and observe transient species. |
| Infrared (IR) Spectroscopy | Useful for identifying the formation and disappearance of specific functional groups (e.g., C=O, O-H) in real-time during a reaction. |
| Mass Spectrometry (MS) | Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify the mass of charged intermediates directly from the reaction mixture. |
| X-ray Crystallography | If an intermediate is stable enough to be crystallized, X-ray diffraction can provide its exact three-dimensional structure, offering definitive proof of its identity. researchgate.net |
By trapping these intermediates or observing them in situ, a detailed, step-by-step picture of the reaction pathway can be constructed, providing invaluable knowledge for chemical synthesis and process development.
Advanced Analytical Methodologies for Research and Characterization of 3 2 Pyridyl 1 Propanol Hydrochloride
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of 3-(2-Pyridyl)-1-propanol Hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy of a related compound, propranolol hydrochloride, the aromatic protons of the naphthyloxy ring exhibit signals in the range of 6.7 to 8.3 ppm. thermofisher.com Similarly, for this compound, the protons on the pyridine (B92270) ring would be expected to resonate in a characteristic downfield region due to the deshielding effect of the aromatic system. The protons of the propyl chain would appear at higher field strengths. For instance, in propan-1-ol, the terminal methyl protons (CH₃) are observed around 0.9 ppm, the adjacent methylene protons (-CH₂-) at approximately 1.6 ppm, and the methylene protons attached to the hydroxyl group (-CH₂OH) at about 3.6 ppm. docbrown.info The hydroxyl proton itself would give rise to a signal whose chemical shift is dependent on concentration and solvent. The formation of the hydrochloride salt leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.pl
¹⁵N NMR spectroscopy can also be a valuable tool, as the ¹⁵N chemical shifts of pyridine derivatives are highly sensitive to pH. A large chemical shift difference is observed between the free base and protonated forms, which can be useful for studying the protonation state of the molecule. researchgate.netnih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6 | Downfield (aromatic region) | Doublet |
| Pyridine H-3, H-4, H-5 | Downfield (aromatic region) | Multiplets |
| -CH₂- (adjacent to pyridine) | ~2.8 - 3.0 | Triplet |
| -CH₂- (middle of chain) | ~1.8 - 2.0 | Sextet |
| -CH₂- (adjacent to OH) | ~3.6 - 3.8 | Triplet |
| -OH | Variable | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a critical technique for determining the precise molecular mass of this compound and for gaining structural insights through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For the free base, 3-(2-pyridyl)-1-propanol, the molecular weight is 137.18 g/mol . nih.gov
Electron impact ionization (EI) often leads to fragmentation of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule and helps in confirming its structure. The fragmentation of pyridine derivatives has been studied, revealing that the loss of HCN or HNC is a common pathway. For 3-(2-Pyridyl)-1-propanol, characteristic fragments would likely arise from cleavage of the propyl side chain. For example, a prominent peak might be observed corresponding to the loss of a water molecule (M-18) or the entire propanol (B110389) side chain. The fragmentation of monosubstituted pyridines is influenced by the participation of the ring nitrogen. acs.org
Interactive Data Table: Potential Mass Spectrometry Fragments of 3-(2-Pyridyl)-1-propanol
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 137 | [C₈H₁₁NO]⁺ | - |
| 119 | [C₈H₉N]⁺ | H₂O |
| 106 | [C₇H₈N]⁺ | CH₂OH |
| 93 | [C₆H₇N]⁺ | C₂H₄OH |
| 78 | [C₅H₄N]⁺ | C₃H₇OH |
Note: This table represents potential fragmentation pathways for the free base. The presence of the hydrochloride salt may influence the ionization and fragmentation process.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties. researchgate.net These techniques are complementary, with some vibrations being more prominent in IR and others in Raman spectra. researchgate.net
Key functional groups in this compound that can be identified using vibrational spectroscopy include:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is influenced by hydrogen bonding. researchgate.net
C-H stretch (aromatic): These vibrations typically appear above 3000 cm⁻¹.
C-H stretch (aliphatic): These vibrations are found below 3000 cm⁻¹.
C=C and C=N stretches (pyridine ring): These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. pku.edu.cn
C-O stretch: The stretching vibration of the carbon-oxygen bond in the alcohol is expected in the 1000-1200 cm⁻¹ region.
N-H⁺ stretch (hydrochloride): A broad band may be observed in the 2400-2800 cm⁻¹ region due to the protonated amine.
The IR and Raman spectra of different crystalline forms (polymorphs) of a compound can exhibit differences in band positions, intensities, and the number of bands, which can be used for identification and quantification. americanpharmaceuticalreview.com For instance, in the analysis of propranolol hydrochloride, IR and Raman spectroscopy have been used to assign the fundamental frequencies of the molecule. core.ac.uk
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3200-3600 (broad) | IR |
| Aromatic C-H stretch | >3000 | IR, Raman |
| Aliphatic C-H stretch | <3000 | IR, Raman |
| Pyridine ring stretches | 1400-1600 | IR, Raman |
| C-O stretch | 1000-1200 | IR |
| N-H⁺ stretch | 2400-2800 (broad) | IR |
Chromatographic Separation Techniques for Quantitative Analysis and Impurity Profiling in Research Samples
Chromatographic techniques are essential for separating this compound from complex matrices and for quantifying its concentration. These methods are also crucial for identifying and quantifying any impurities present in research samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. researchgate.netscispace.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of such polar compounds.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer to control the pH. sielc.comijper.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyridine and its derivatives, a simple mobile phase of water, acetonitrile, and sulfuric acid can be employed with UV detection at 250 nm. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Method validation according to ICH guidelines is crucial to ensure the accuracy, precision, linearity, and robustness of the HPLC method for quantitative analysis. scispace.com HPLC has been successfully applied for the determination of related compounds like propranolol hydrochloride in pharmaceutical formulations and biological fluids. nih.govresearchgate.netnih.gov
Interactive Data Table: Typical HPLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate, TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250-270 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov While this compound itself is not sufficiently volatile for direct GC analysis due to its salt form and the polar hydroxyl group, the free base, 3-(2-Pyridyl)-1-propanol, can be analyzed by GC. tandfonline.com Derivatization can also be employed to increase the volatility of the analyte.
GC analysis of pyridine and its derivatives is commonly performed using a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). researchgate.net Flame Ionization Detection (FID) is a common detector for organic compounds, while Mass Spectrometry (MS) can be coupled with GC (GC-MS) for both quantification and structural identification of the separated components. cdc.govtandfonline.com Headspace GC (HS-GC) is particularly useful for the analysis of volatile compounds in solid or liquid samples. tandfonline.com
For the analysis of related compounds, GC methods have been developed for the determination of pyridine in various matrices. osha.gov It is important to consider potential interactions between the analyte and the stationary phase, although modern capillary columns are generally robust. researchgate.net
Interactive Data Table: Typical GC Parameters for Analysis of Volatile Pyridine Derivatives
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a lower to a higher temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | May be required for non-volatile analytes |
Advanced Titrimetric and Spectrophotometric Methodologies for Reaction Monitoring and Equilibrium Studies
The quantitative analysis and study of reaction kinetics and equilibria involving this compound can be effectively achieved through a combination of advanced titrimetric and spectrophotometric techniques. These methods offer the precision and sensitivity required for detailed chemical characterization, reaction monitoring, and the determination of equilibrium constants. Methodologies analogous to those employed for other hydrochloride salts of nitrogen-containing heterocyclic compounds, such as propranolol hydrochloride, provide a strong framework for the analysis of this compound. nihs.go.jpalliedacademies.orgscielo.brnih.gov
Titrimetric Methods for Reaction Monitoring
Titrimetry, a classic analytical technique, remains a robust method for monitoring chemical reactions, particularly acid-base and precipitation reactions. For this compound, potentiometric and conductometric titrations are highly applicable.
Potentiometric Titration: This technique involves monitoring the change in potential of a suitable electrode as a titrant is added. For the analysis of this compound, a non-aqueous acid-base titration is often employed. The hydrochloride salt can be titrated with a strong base, such as sodium hydroxide, in a non-aqueous solvent to enhance the inflection point at the equivalence point. Alternatively, the compound can be dissolved in a suitable solvent like acetic acid and titrated with a strong acid like perchloric acid. nihs.go.jp The progress of the reaction can be monitored by observing the change in pH or potential, allowing for the determination of the reaction endpoint and thus the concentration of the analyte.
A typical potentiometric titration setup would involve a pH meter with a combined glass electrode or a specific ion-selective electrode. The titrant is added incrementally, and the potential is recorded after each addition. The equivalence point is determined from the point of maximum inflection on the titration curve.
Conductometric Titration: This method relies on the change in electrical conductivity of a solution as a titrant is added. For this compound, a precipitation titration with a reagent like silver nitrate can be used to quantify the chloride ion. scielo.brresearchgate.net As silver nitrate is added, the highly mobile chloride ions are replaced by the less mobile nitrate ions, leading to a decrease in conductivity. After the equivalence point, the excess silver and nitrate ions cause a sharp increase in conductivity. The endpoint of the titration is the point of minimum conductivity. This method is particularly useful for dilute solutions and when visual indicators are not suitable.
The following table illustrates hypothetical data from a conductometric titration of this compound with silver nitrate, demonstrating how the equivalence point is determined.
| Volume of AgNO₃ (mL) | Conductivity (µS/cm) |
| 0.0 | 150 |
| 1.0 | 135 |
| 2.0 | 120 |
| 3.0 | 105 |
| 4.0 | 90 |
| 5.0 | 75 |
| 6.0 | 95 |
| 7.0 | 115 |
| 8.0 | 135 |
Spectrophotometric Methodologies for Equilibrium Studies
Spectrophotometry is a powerful tool for studying chemical equilibria, particularly for reactions that involve a change in the absorption of light. For this compound, UV-Vis spectrophotometry can be employed to study equilibria such as acid-base dissociation and complex formation.
Ion-Pair Formation: The formation of ion-pair complexes between this compound and various dye molecules can be monitored spectrophotometrically. alliedacademies.org For instance, the reaction with an acidic dye like bromocresol green in a suitable solvent would result in the formation of a colored ion-pair complex. The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of the complex. By systematically varying the concentrations of the reactants and measuring the absorbance, the equilibrium constant for the ion-pair formation can be determined.
The following table presents hypothetical absorbance data for the reaction of this compound with a chromogenic reagent, which could be used to determine the stoichiometry of the reaction and the formation constant of the resulting complex.
| Mole Fraction of 3-(2-Pyridyl)-1-propanol HCl | Absorbance at λmax |
| 0.1 | 0.15 |
| 0.2 | 0.30 |
| 0.3 | 0.45 |
| 0.4 | 0.60 |
| 0.5 | 0.75 |
| 0.6 | 0.60 |
| 0.7 | 0.45 |
| 0.8 | 0.30 |
| 0.9 | 0.15 |
Oxidative Coupling Reactions: Spectrophotometric methods can also be based on oxidative coupling reactions. impactfactor.org In such a method, the 3-(2-Pyridyl)-1-propanol moiety could be oxidized, and the product could then be coupled with a chromogenic agent to produce a colored species. The rate of formation of this colored product can be monitored over time to study the kinetics of the reaction, or the final absorbance can be used to determine the equilibrium position. The choice of the oxidizing agent and the coupling agent is crucial and would need to be optimized for the specific compound.
The study of such reactions provides valuable insights into the chemical properties of this compound and allows for the development of robust analytical methods for its quantification and characterization.
Computational Chemistry and Molecular Modeling of 3 2 Pyridyl 1 Propanol Hydrochloride
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. dntb.gov.uanih.gov MD simulations model the molecule as a collection of atoms interacting through a classical force field, allowing for the exploration of its conformational landscape and interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov
For 3-(2-Pyridyl)-1-propanol Hydrochloride, the flexibility of the propyl chain allows for multiple rotational isomers (conformers). researchgate.netresearchgate.net MD simulations can map the potential energy surface associated with the rotation around key dihedral angles (e.g., C-C bonds in the propyl linker), identifying low-energy, stable conformations and the barriers between them. arxiv.orgnih.gov These simulations also provide a dynamic picture of how the molecule interacts with water molecules, showing the formation and lifetime of hydrogen bonds involving the hydroxyl group and the pyridinium (B92312) nitrogen. rsc.org
Table 3: Conformational Analysis of the Propanol (B110389) Linker in 3-(2-Pyridyl)-1-propanol This table shows a simplified representation of potential conformers and their relative energies as might be determined from MD simulations.
| Dihedral Angle (Cpyridine-C-C-COH) | Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| ~180° | Anti (trans) | 0.0 | 65% |
| ~60° | Gauche (+) | 0.8 | 17% |
| ~-60° | Gauche (-) | 0.8 | 17% |
In Silico Design and Virtual Screening of this compound Analogs
In silico design and virtual screening are computational techniques used to identify and optimize new molecules with desired properties, often in the context of drug discovery. ijfmr.comnih.gov Starting with a parent structure like this compound, analogs can be designed by modifying functional groups to enhance activity, selectivity, or pharmacokinetic properties. researchgate.netrsc.org
Virtual screening involves docking large libraries of these designed analogs into the binding site of a target protein to predict their binding affinity and orientation. ijfmr.comnih.govgrowingscience.com This process helps prioritize a smaller number of promising compounds for chemical synthesis and experimental testing, thereby accelerating the discovery process. nih.gov For example, analogs of this compound could be created by substituting different groups on the pyridine (B92270) ring or modifying the propanol linker. These new structures would then be evaluated computationally for improved interactions with a hypothetical biological target. researchgate.netresearchgate.net
Table 4: Virtual Screening Data for Hypothetical Analogs of 3-(2-Pyridyl)-1-propanol This table provides an example of how virtual screening results might be presented for analogs designed to bind to a hypothetical protein kinase.
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |
|---|---|---|---|
| Parent Compound | None | -6.5 | H-bond with Asp145 |
| Analog 1 | 4-Fluoro on pyridine ring | -7.2 | H-bond with Asp145, Halogen bond with Leu83 |
| Analog 2 | 5-Chloro on pyridine ring | -7.0 | H-bond with Asp145, Halogen bond with Leu83 |
| Analog 3 | Propanol replaced with butanol | -6.8 | H-bond with Asp145, increased hydrophobic contact |
Future Research Trajectories and Emerging Paradigms in the Study of 3 2 Pyridyl 1 Propanol Hydrochloride
Sustainable Synthesis and Green Chemistry Approaches
The growing emphasis on environmental stewardship is driving a paradigm shift in chemical synthesis. For pyridine (B92270) derivatives, this involves developing eco-friendly methods that minimize waste, reduce energy consumption, and utilize safer reagents. rasayanjournal.co.innih.gov Traditional synthesis routes often involve harsh conditions and hazardous solvents, prompting research into greener alternatives. rasayanjournal.co.in
Key green chemistry strategies being explored for the synthesis of pyridine-based molecular frameworks include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. ijarsct.co.innih.govacs.org The rapid and uniform heating provided by microwaves can also reduce the formation of by-products. ijarsct.co.in
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. ijarsct.co.in Research is focusing on engineering enzymes to catalyze the formation of pyridine rings from renewable precursors under mild reaction conditions, which could reduce the reliance on harsh chemicals and high temperatures. ijarsct.co.in
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that incorporates substantial parts of all initial molecules. rasayanjournal.co.in This approach enhances efficiency and reduces waste by minimizing intermediate isolation and purification steps. rasayanjournal.co.in
Solvent-Free and Aqueous-Phase Reactions: Eliminating organic solvents or replacing them with water is a cornerstone of green chemistry. ijarsct.co.in Exploring solvent-free reaction conditions or conducting syntheses in aqueous media can significantly reduce the environmental impact of producing pyridine derivatives. ijarsct.co.in
| Green Chemistry Approach | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating of reactants. | Shorter reaction times, higher yields, fewer by-products, enhanced reaction rates. | ijarsct.co.innih.gov |
| Biocatalysis | Employs enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, use of renewable precursors. | ijarsct.co.in |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, reduced waste, simplified procedures, financial gains. | rasayanjournal.co.in |
| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, reduces pollution, lowers costs. | nih.govijarsct.co.in |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of compounds like 3-(2-Pyridyl)-1-propanol Hydrochloride. nih.gov These computational techniques can analyze vast datasets to identify patterns and make predictions that would be infeasible for human researchers. beilstein-journals.orgresearchgate.net
Key applications of AI/ML in this context include:
Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently search large parameter spaces to identify the ideal conditions for a chemical synthesis. nih.gov By integrating with automated high-throughput experimentation (HTE) platforms, these algorithms can guide experiments to rapidly improve reaction yield and selectivity while minimizing the number of required trials. beilstein-journals.orgduke.edu This "human-in-the-loop" approach combines computational power with researcher expertise for faster optimization. nih.gov
Computer-Aided Synthesis Planning (CASP): ML-based retrosynthesis models can propose viable synthetic routes for target molecules. beilstein-journals.org These tools can reproduce known synthetic pathways and even suggest more efficient or novel alternatives, aiding chemists in designing effective syntheses. beilstein-journals.org
Prediction of Physicochemical Properties: AI models can predict critical properties of novel compounds, such as solubility, toxicity, and bioavailability, based on their chemical structure. nih.gov This allows for the in silico pre-screening of potential derivatives to filter out candidates with undesirable properties early in the discovery process, saving time and resources. nih.govresearchgate.net
| AI/ML Application | Description | Impact on Research | Reference |
|---|---|---|---|
| Reaction Optimization | Algorithms predict optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. | Reduces the number of experiments needed, saves time and materials, enables rapid process development. | beilstein-journals.orgnih.govduke.edu |
| Property Prediction | Models predict physicochemical and biological properties from molecular structure. | Allows for early-stage virtual screening, prioritizes promising candidates, reduces late-stage failures. | nih.govresearchgate.net |
| Computer-Aided Synthesis Planning (CASP) | Software suggests potential synthetic pathways for a target molecule. | Accelerates the design of novel synthetic routes and improves the efficiency of chemical synthesis. | beilstein-journals.org |
Expanding Research Scope into Novel Interdisciplinary Domains
The unique structural features of this compound, namely the pyridine ring and the propanol (B110389) side chain, make it a versatile scaffold for exploration in various interdisciplinary fields. Future research is expected to leverage this structure to develop novel materials and agents with tailored functionalities.
Emerging research domains for pyridine-containing compounds include:
Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. mdpi.com Novel catalysts based on N-4'-pyridinyl structures have been designed for the kinetic resolution of alcohols. nih.gov The hydroxyl group in 3-(2-Pyridyl)-1-propanol could be a key interaction site in the design of new chiral catalysts.
Materials Science: The pyridine moiety is a valuable building block for advanced materials. mdpi.com Pyridine-based ligands are incorporated into Metal-Organic Frameworks (MOFs), which have applications in catalysis and gas storage. acs.org Furthermore, pyrazolyl-pyridine complexes are being investigated for their role in sustainable hydrogen storage systems. rsc.org
Agrochemicals: The pyridine scaffold is prominent in modern agrochemicals, including insecticides and fungicides. researchgate.net The development of novel pyridine-based compounds is a key area of research for creating next-generation crop protection agents. researchgate.net
Antimicrobial and Antiviral Agents: Pyridine compounds have demonstrated significant potential as antimicrobial and antiviral agents. mdpi.com Specifically, certain alkyl pyridinol compounds have shown activity against Gram-positive bacteria, suggesting that derivatives of 3-(2-Pyridyl)-1-propanol could be explored for similar therapeutic properties. mdpi.com
Q & A
Q. What are the recommended laboratory synthesis routes for 3-(2-Pyridyl)-1-propanol Hydrochloride?
- Methodological Answer : Synthesis can be optimized using dehydrochlorination and alcohol chlorination pathways. For example, analogous compounds (e.g., cytotoxic drugs in ) are synthesized via reactions involving phosphorus oxychloride and amine intermediates. A typical protocol involves:
Reacting 3-[(2-chloroethyl)amino]-1-propanol hydrochloride with phosphorus oxychloride under controlled temperature (40–60°C).
Cyclodehydrochlorination in an inert atmosphere to form the pyridyl-propanol backbone.
Final hydrochlorination using HCl gas or concentrated hydrochloric acid.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyridyl and propanol moieties. Compare spectra with PubChem-derived InChI keys (e.g., ).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) to assess purity (≥97% as per ).
- Mass Spectrometry (MS) : Validate molecular weight (173.64 g/mol) via electrospray ionization (ESI-MS) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents ().
- Spill Management : Neutralize with sodium bicarbonate and dispose of waste via certified chemical disposal services ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Conduct systematic solubility studies using standardized protocols:
- Solvent Systems : Test water, methanol, ethanol, and 1-propanol (based on ).
- Conditions : Use shake-flask method at 25°C ± 0.5°C, with agitation (200 rpm) for 24 hours.
- Quantification : Measure saturation points via gravimetric analysis or UV-Vis spectroscopy.
- Data Reconciliation : Compare results with computational solubility models (e.g., COSMO-RS) to identify outliers .
Q. What experimental designs elucidate degradation mechanisms under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via HPLC-MS.
- pH Studies : Prepare buffer solutions (pH 1–12) and monitor hydrolysis rates. Pyridyl groups are susceptible to protonation at low pH, altering stability ().
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under ambient conditions .
Q. How can reactivity in multi-step syntheses be optimized?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., ).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution at the propanol site.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction yields by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
